1-Bromo-3-ethenyl-5-(trifluoromethyl)benzene
Overview
Description
1-Bromo-3-ethenyl-5-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by the presence of a bromine atom, an ethenyl group, and a trifluoromethyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-ethenyl-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-ethenyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ethenyl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric or elevated pressure
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted benzene derivatives
Scientific Research Applications
1-Bromo-3-ethenyl-5-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds with biological activity.
Materials Science: Used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-ethenyl-5-(trifluoromethyl)benzene in chemical reactions involves the activation of the bromine atom or the ethenyl group. In substitution reactions, the bromine atom is typically displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation and reduction reactions, the ethenyl group undergoes changes in its oxidation state, leading to the formation of new functional groups .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(trifluoromethyl)benzene: Lacks the ethenyl group, making it less reactive in certain types of reactions.
1-Bromo-3-ethyl-5-(trifluoromethyl)benzene: Contains an ethyl group instead of an ethenyl group, affecting its reactivity and applications.
3-Bromobenzotrifluoride: Similar structure but without the ethenyl group, used in different applications.
Uniqueness
1-Bromo-3-ethenyl-5-(trifluoromethyl)benzene is unique due to the presence of both the ethenyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and materials science .
Properties
IUPAC Name |
1-bromo-3-ethenyl-5-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3/c1-2-6-3-7(9(11,12)13)5-8(10)4-6/h2-5H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOUIAHFQDAILL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC(=C1)Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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